4,4-Piperidinediyldimethanol
Overview
Description
4,4-Piperidinediyldimethanol is an organic compound with the molecular formula C7H15NO2. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of two hydroxymethyl groups attached to the fourth carbon of the piperidine ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Piperidinediyldimethanol typically involves the reduction of piperidinone derivatives. One common method is the reduction of 4,4-Bis(hydroxymethyl)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester using phenylsilane and an iron complex as a catalyst . This method promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate.
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using efficient catalysts and reagents to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions: 4,4-Piperidinediyldimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form piperidine derivatives with different substituents.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted piperidines, piperidine carboxylic acids, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
4,4-Piperidinediyldimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4,4-Piperidinediyldimethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to modulation of enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with a wide range of applications in organic synthesis and drug development.
4,4-Difluoropiperidine: A derivative of piperidine with fluorine substituents, used in various chemical and pharmaceutical applications.
4,4-Dimethylpiperidine: Another piperidine derivative with methyl groups, used in the synthesis of complex organic molecules.
Uniqueness: 4,4-Piperidinediyldimethanol is unique due to the presence of two hydroxymethyl groups, which provide additional functionalization options and reactivity compared to other piperidine derivatives. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
[4-(hydroxymethyl)piperidin-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c9-5-7(6-10)1-3-8-4-2-7/h8-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMSBYPRMFTZLFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848070-24-6 | |
Record name | [4-(hydroxymethyl)piperidin-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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